molecular formula C14H16O3 B13046190 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Cat. No.: B13046190
M. Wt: 232.27 g/mol
InChI Key: FKILNVQRPDFZJX-UHFFFAOYSA-N
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Description

1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is a compound that has garnered attention in recent years due to its unique structural properties and potential applications in various fields. This compound features a bicyclic structure with an oxabicyclo[2.2.2]octane core, which is known for its rigidity and stability. The presence of a phenyl group and a carboxylic acid functional group further enhances its chemical versatility.

Preparation Methods

The synthesis of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is favored for its efficiency and the high yield of the desired product. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions such as temperature, solvent, and reaction time to ensure consistency and purity of the final product.

Chemical Reactions Analysis

1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular iodine, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds with target molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid can be compared to other similar compounds, such as:

The unique incorporation of an oxygen atom in the oxabicyclo[2.2.2]octane core distinguishes this compound from these compounds, offering improved physicochemical properties and stability.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

1-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

InChI

InChI=1S/C14H16O3/c15-12(16)13-6-8-14(9-7-13,17-10-13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16)

InChI Key

FKILNVQRPDFZJX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CO2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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